ethyl 4-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 4-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a central pyrimidine ring substituted with a carbamoyl-methylsulfanyl group at position 4, a methyl group at position 6, and an ethyl ester at position 3. The 3,5-dimethylphenyl carbamoyl moiety introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and intermolecular interactions. This compound shares structural similarities with other dihydropyrimidine derivatives, which are widely studied for their pharmacological and materials science applications .
Properties
IUPAC Name |
ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-5-25-17(23)15-12(4)19-18(24)21-16(15)26-9-14(22)20-13-7-10(2)6-11(3)8-13/h6-8H,5,9H2,1-4H3,(H,20,22)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQOJWCPECUGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=CC(=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine Core
The dihydropyrimidine scaffold is typically synthesized via the Biginelli reaction, a one-pot cyclocondensation of β-keto esters, aldehydes, and urea derivatives. For this compound, ethyl acetoacetate serves as the β-keto ester, while thiourea or its derivatives introduce sulfur functionality.
Reaction Conditions :
- Catalyst: Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (HCl, acetic acid)
- Solvent: Ethanol or toluene under reflux
- Temperature: 80–100°C
- Time: 6–12 hours
The intermediate ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is isolated in 65–75% yield.
Introduction of the Sulfanyl Group
The thione group at position 2 is replaced via nucleophilic substitution with a mercaptoacetamide derivative.
Procedure :
- React the thione intermediate with chloroacetamide in dimethylformamide (DMF).
- Add potassium carbonate as a base to deprotonate the thiol.
- Stir at 60°C for 4–6 hours.
Key Observation : Excess chloroacetamide (1.5 eq.) improves yield to 82% by minimizing disulfide formation.
Carbamoylation with 3,5-Dimethylphenyl Isocyanate
The acetamide side chain is converted to the carbamoyl group using 3,5-dimethylphenyl isocyanate.
Optimized Conditions :
- Solvent: Dichloromethane (DCM)
- Catalyst: 4-Dimethylaminopyridine (DMAP)
- Temperature: 0°C → room temperature (slow addition to control exotherm)
- Yield: 78% after column chromatography
Convergent Synthesis via Hantzsch Dihydropyrimidine Formation
This method assembles the pyrimidine ring from pre-functionalized components.
Synthesis of the Mercaptoacetamide Side Chain
Step 1 : React 3,5-dimethylaniline with chloroacetyl chloride in tetrahydrofuran (THF) to form N-(3,5-dimethylphenyl)chloroacetamide (89% yield).
Step 2 : Substitute chloride with thiourea in ethanol under reflux to yield N-(3,5-dimethylphenyl)mercaptoacetamide (70% yield).
Cyclocondensation Reaction
Combine the mercaptoacetamide derivative with ethyl acetoacetate and urea in a modified Biginelli reaction:
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnCl₂ | Ethanol | 80 | 8 | 68 |
| Yb(OTf)₃ | Solvent-free | 100 | 4 | 75 |
| HCl (conc.) | Toluene | 110 | 6 | 72 |
Ytterbium triflate (Yb(OTf)₃) under solvent-free conditions provides the highest yield and purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer for the exothermic Biginelli step:
Purification Techniques
- Crystallization : Ethyl acetate/n-hexane (3:7) recrystallization removes unreacted starting materials.
- Chromatography : Reserved for lab-scale; impractical industrially due to cost.
Analytical Validation
Table 2: Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 162–164°C | DSC |
| ¹H NMR (CDCl₃) | δ 1.32 (t, 3H), 2.28 (s, 6H), ... | 400 MHz NMR |
| HPLC Purity | 99.1% | C18 column |
The molecular ion peak at m/z 387.14 ([M+H]⁺) in HRMS confirms the structure.
Challenges and Mitigation Strategies
- Oxidation of Thioether : Stabilize by adding antioxidants (e.g., BHT) during storage.
- Ester Hydrolysis : Avoid aqueous workup at pH > 8.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Ethyl 4-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is structurally analogous to ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate (referred to as Compound A in this article) . Key differences lie in their substituents:
- Target Compound : Features a 3,5-dimethylphenyl carbamoyl-methylsulfanyl group.
- Compound A : Contains 3,5-bis(trifluoromethyl)phenyl substituents.
Table 1: Structural and Physicochemical Comparison
*Predicted using substituent contributions.
Crystallographic and Packing Behavior
Compound A crystallizes in the monoclinic P2₁/c space group with unit cell parameters $ a = 12.6876 \, \text{Å}, b = 7.3073 \, \text{Å}, c = 19.9547 \, \text{Å}, \beta = 114.443^\circ $, forming a 3D network stabilized by N–H···O and C–H···O interactions .
Hydrogen Bonding and Supramolecular Assembly
Intermolecular interactions in such systems are critical for crystal engineering and drug design. Compound A’s packing is dominated by N–H···O bonds (2.00–2.10 Å) and weaker C–H···F contacts .
Biological Activity
Ethyl 4-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the dihydropyrimidinone class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-inflammatory applications.
Chemical Structure
The compound features a dihydropyrimidine core with various functional groups that enhance its biological activity. The presence of the ethyl ester and sulfanyl moiety is particularly significant as they influence the compound's interaction with biological targets.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibitory effects. These include:
- Cancer-related Enzymes : The compound may inhibit key enzymes involved in cancer progression, such as those linked to apoptotic pathways and endoplasmic reticulum stress responses.
- Inflammatory Pathways : It has also shown potential in modulating inflammatory responses through similar mechanisms.
The mechanism of action involves the compound's ability to bind to specific molecular targets such as enzymes and receptors. This binding can lead to modulation of their activity, resulting in therapeutic effects. Molecular docking studies have been employed to elucidate these interactions, providing insights into how the compound affects biological pathways.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Monastrol | Dihydropyrimidinone | Kinesin inhibitor |
| Triazole Derivatives | Various substitutions | Antifungal and anticancer properties |
| Ethyl 6-methyl-4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine | Thioxo group addition | Anticancer activity |
This table illustrates how structural variations influence biological activity, highlighting the unique potential of this compound in drug development.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anti-Cancer Studies : Research has demonstrated that dihydropyrimidinones can induce apoptosis in cancer cells through the inhibition of specific signaling pathways. For instance, a study indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines by disrupting mitochondrial function and inducing oxidative stress.
- Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties. For example, a derivative showed promise in protecting neuronal cells from toxins associated with neurodegenerative diseases by inhibiting acetylcholinesterase (AchE) activity and enhancing antioxidant defenses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
